molecular formula C10H7Br2N B12504772 6-Bromo-1-(bromomethyl)isoquinoline

6-Bromo-1-(bromomethyl)isoquinoline

Cat. No.: B12504772
M. Wt: 300.98 g/mol
InChI Key: AXUPDHUGFIYIQA-UHFFFAOYSA-N
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Description

6-Bromo-1-(bromomethyl)isoquinoline: is an organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring. The presence of bromine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(bromomethyl)isoquinoline typically involves the bromination of 1-(bromomethyl)isoquinoline. This reaction is carried out under alkaline conditions using bromine as the brominating agent . The reaction proceeds as follows:

    Starting Material: 1-(bromomethyl)isoquinoline

    Reagent: Bromine (Br₂)

    Conditions: Alkaline medium

The reaction yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-(bromomethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove bromine atoms or to convert the compound into different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry: 6-Bromo-1-(bromomethyl)isoquinoline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and complex molecules.

Biology: In biological research, the compound is used to study the effects of brominated isoquinolines on biological systems. It can be used to synthesize bioactive molecules for drug discovery and development.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in the development of flame retardants and other materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(bromomethyl)isoquinoline involves its interaction with molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, or DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

    6-Bromoisoquinoline: Similar structure but lacks the bromomethyl group.

    1-Bromoisoquinoline: Similar structure but lacks the bromomethyl group.

    6-Chloro-1-(chloromethyl)isoquinoline: Similar structure with chlorine atoms instead of bromine.

Uniqueness: 6-Bromo-1-(bromomethyl)isoquinoline is unique due to the presence of both bromine atoms and the bromomethyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The dual bromine atoms also contribute to its potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

6-bromo-1-(bromomethyl)isoquinoline

InChI

InChI=1S/C10H7Br2N/c11-6-10-9-2-1-8(12)5-7(9)3-4-13-10/h1-5H,6H2

InChI Key

AXUPDHUGFIYIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CBr)C=C1Br

Origin of Product

United States

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